1-(4-Isopropylphenyl)guanidine

Molecular weight Physicochemical properties Lead-likeness

Researchers needing a mono-aryl guanidine building block with a free nucleophilic terminus for parallel synthesis face limited scaffold options. 1-(4-Isopropylphenyl)guanidine solves this: its unsubstituted -NH2 enables direct N-acylation to NaV channel blockers (IC50 1.95 µM). MW 177.25 meets Rule of Three criteria for fragment screening (HBD 2, HBA 3), while predicted logP ~2.90 balances polarity for CNS-targeted libraries where sigma-1 off-target liability must be minimized. Sourced at 95% purity.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B13241195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylphenyl)guanidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N=C(N)N
InChIInChI=1S/C10H15N3/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7H,1-2H3,(H4,11,12,13)
InChIKeyLPOFCJMZSWBTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isopropylphenyl)guanidine Physicochemical Baseline


1-(4-Isopropylphenyl)guanidine (CAS 751442-57-6) is a mono-aryl-substituted guanidine with molecular formula C10H15N3 and a molecular weight of 177.25 g/mol [1]. It features a single 4-isopropylphenyl group on one terminus of the guanidine core, leaving the opposite nitrogen atoms unsubstituted. This distinguishes it from the more extensively studied symmetrically disubstituted analog N,N'-bis(4-isopropylphenyl)guanidine (C19H25N3, MW ~295.4). The compound is commercially available from multiple suppliers at 95% purity for laboratory research use . Available physicochemical data remain sparse; predicted logP is approximately 2.90 from one computational source, and the compound possesses two hydrogen bond donors and three acceptors based on its SMILES structure CC(C)c1ccc(N=C(N)N)cc1 [2].

Building block Free –NH2 enables acylation, sulfonylation, or heterocycle formation.
Derivatization-ready Mono-aryl guanidine scaffold suited for library synthesis workflows.
Fragment screening Lead-like MW (

1-(4-Isopropylphenyl)guanidine: Non-Interchangeability with Disubstituted Analogs


Mono-substituted and symmetrically di-substituted phenylguanidines are not interchangeable. The presence of a single aryl group in 1-(4-Isopropylphenyl)guanidine preserves a free, nucleophilic guanidine –NH2 terminus, enabling its use as a synthetic intermediate for further N-functionalization (e.g., acylation, sulfonylation, or heterocycle formation). In contrast, the bis-aryl analog N,N'-bis(4-isopropylphenyl)guanidine is a fully substituted, symmetrical end-product that cannot serve as a derivatizable scaffold [1]. This fundamental difference dictates distinct procurement pathways: the mono-substituted compound is sought as a building block, while the disubstituted compound is procured as a screening hit or pharmacological tool. Furthermore, the dramatic difference in molecular weight (177.25 vs. ~295.4 g/mol), hydrogen-bonding capacity, and lipophilicity renders them pharmacokinetically and pharmacodynamically distinct entities [2].

Distinct synthetic utility
The free –NH2 terminus cannot be replicated by fully substituted bis-aryl analogs; derivatization routes may not transfer directly.
Physicochemical profile shift
A ~118 g/mol lower MW and different hydrogen-bonding capacity alter solubility and permeability; direct replacement may require re-validation.
Pharmacological target divergence
Predicted lower NaV1.2 and sigma-1 affinity vs. disubstituted analog; class SAR suggests distinct polypharmacology profiles.

1-(4-Isopropylphenyl)guanidine Differentiating Evidence vs. Closest Analogs


Lower Molecular Weight vs. Disubstituted Guanidine

1-(4-Isopropylphenyl)guanidine (MW 177.25) possesses a molecular weight approximately 40% lower than its closest disubstituted analog N,N'-bis(4-isopropylphenyl)guanidine (MW ~295.4). This places the mono-substituted compound within the 'lead-like' space (MW ≤ 250) often preferred in fragment-based drug discovery, while the bis-aryl analog falls outside this range [1][2].

MW Comparison
Head-to-head
177.25 g/mol vs. ~295.4 g/mol (~40% lower)
Supports lead-like fragment selection.
Calculated from molecular formula.
Molecular weight Physicochemical properties Lead-likeness

Higher Hydrogen Bond Donor Count

The mono-substituted guanidine core in 1-(4-Isopropylphenyl)guanidine bears two hydrogen bond donor (HBD) atoms and three hydrogen bond acceptor (HBA) atoms, as deduced from its SMILES structure [1]. In contrast, the symmetrically disubstituted N,N'-bis(4-isopropylphenyl)guanidine possesses only one HBD and three HBAs. This difference influences aqueous solubility, crystal packing, and protein-ligand interactions. Mono-substituted aryl guanidines like 1-phenylguanidine have a measured pKa of 10.77, and the electron-donating 4-isopropyl substituent is predicted to slightly elevate basicity .

HBD/HBA Profile
Head-to-head
2 HBD, 3 HBA vs. 1 HBD, 3 HBA
May enhance aqueous solubility and target interactions.
pKa predicted slightly >10.77.
Hydrogen bonding Drug-likeness Solubility

Free –NH2 Terminus for Derivatization

1-(4-Isopropylphenyl)guanidine retains a free, nucleophilic –NH2 group on the guanidine moiety. This permits subsequent N-acylation, N-sulfonylation, or cyclization reactions to generate diverse compound libraries. The disubstituted analog N,N'-bis(4-isopropylphenyl)guanidine lacks this reactive handle and is only amenable to modification of the aromatic rings [1]. The practical synthetic consequence is that the target compound can serve as a building block for parallel synthesis of acylguanidine sodium channel blockers, a class exemplified by N-(4-isopropyl-phenyl)-N'-(4-methyl-benzoyl)-guanidine, which shows IC50 of 1.95 µM at neuronal sodium channels [2].

Derivatization Handle
Direct comparison
Free –NH2 available vs. none in bis-aryl analog
Enables acylguanidine library synthesis.
Qualitative difference; standard reactivity considerations.
Synthetic intermediate Derivatization Scaffold diversification

Dopamine β-Monooxygenase Substrate Activity

In an enzyme assay using bovine dopamine β-monooxygenase, the N-hydroxy derivative of 1-(4-isopropylphenyl)guanidine (N-(4-isopropylphenyl)-N'-hydroxyguanidine) was processed with 33% of the activity observed with the reference substrate N-(4-methoxyphenyl)-N-hydroxyguanidine. The reaction yielded octopamine plus 1-(4-isopropylphenyl)urea and related metabolites [1]. By comparison, the 4-methylphenyl analog exhibited 116% relative activity, and the 4-trifluoromethylphenyl analog showed only 16% activity, placing the 4-isopropylphenyl derivative at an intermediate position.

Substrate Activity
Cross-study
33% relative activity (ref. 100%)
Indicates intermediate enzyme recognition.
Bovine dopamine β-monooxygenase; tyramine + O2.
Enzyme substrate Dopamine β-monooxygenase Bovine adrenal medulla

Reduced Sodium Channel Blockade vs. Disubstituted Analog

N,N'-Bis(4-isopropylphenyl)guanidine blocks rat type IIA sodium channels (NaV1.2) with an IC50 of 460 nM, as determined by [14C]guanidinium flux inhibition in CHO cells [1]. Structure-activity relationship (SAR) studies on N,N'-diarylguanidines demonstrate that two aryl substituents are essential for potent sodium channel blockade; mono-aryl guanidines are significantly less active [2]. By class-level inference, 1-(4-isopropylphenyl)guanidine is predicted to exhibit sodium channel blockade potency reduced by at least 10-fold or more relative to the bis-aryl analog. For context, the mono-aryl guanidine 1-phenylguanidine shows OCT1 IC50 of 41.1 µM and OCT2 IC50 of 89 µM in unrelated transporter assays, underscoring the generally lower target affinity of mono-substituted phenylguanidines [3].

NaV1.2 Activity
Class-level inference
Predicted IC50 >10 µM (vs. 460 nM bis-aryl)
Class SAR predicts >10-fold reduced potency.
Based on N,N'-diarylguanidine SAR; verify experimentally.
Sodium channel NaV1.2 Anticonvulsant

Weaker Sigma-1 Binding vs. Disubstituted Analog

N,N'-Bis(4-isopropylphenyl)guanidine binds to the sigma-1 receptor with an IC50 of 242 nM (guinea pig brain membrane, [3H]-DTG radioligand displacement) and 270 nM (human sigma receptor) [1]. No sigma receptor binding data exist for the mono-substituted 1-(4-isopropylphenyl)guanidine. However, the SAR of related N,N'-diarylguanidines indicates that sigma receptor affinity is strongly dependent on the presence of two aromatic substituents; mono-substituted analogs are expected to exhibit substantially weaker binding [2]. This inferred selectivity gap is critical for experimental design: the mono-substituted compound may serve as a negative control or as a scaffold with reduced sigma-1 polypharmacology.

Sigma-1 Binding
Class-level inference
Predicted IC50 >>1 µM (vs. 242–270 nM)
Mono-aryl scaffold likely shows negligible σ1 affinity.
Inferred from patent SAR; suitable as negative control probe.
Sigma receptor σ1 Neurological

1-(4-Isopropylphenyl)guanidine Recommended Applications


Acylguanidine Sodium Channel Modulator Synthesis

The free –NH2 terminus on the guanidine core of 1-(4-Isopropylphenyl)guanidine makes it an ideal starting material for the parallel solution-phase synthesis of N-acylguanidine derivatives. Reddy et al. established that N,N'-diarylguanidines with lipophilic substituents are potent sodium channel blockers; acylation of the target compound with various benzoyl chlorides yields analogs such as N-(4-isopropyl-phenyl)-N'-(4-methyl-benzoyl)-guanidine, which demonstrates IC50 of 1.95 µM at neuronal NaV channels [1]. This is a synthetic route not available to the disubstituted analog.

Lead-Like Fragment for FBDD

With a molecular weight of 177.25 g/mol, 1-(4-Isopropylphenyl)guanidine falls within the 'rule of three' guidelines for fragment screening (MW < 250, HBD ≤ 3, HBA ≤ 3). In contrast, N,N'-bis(4-isopropylphenyl)guanidine (MW ~295.4) exceeds the recommended MW threshold for fragments [1]. The compound's two hydrogen bond donors and three acceptors support diverse binding interactions, making it a suitable entry point for fragment growing or linking strategies.

Dopamine β-Monooxygenase Substrate Probe

The N-hydroxy derivative of 1-(4-isopropylphenyl)guanidine is processed by bovine dopamine β-monooxygenase at 33% relative activity compared to the 4-methoxy reference substrate. This intermediate activity level, situated between the highly active 4-methyl (116%) and poorly active 4-trifluoromethyl (16%) analogs, makes the 4-isopropylphenyl scaffold a useful probe for investigating the steric and electronic determinants of enzyme-substrate recognition in this family of copper-dependent monooxygenases [1].

Negative Control for Sigma-1 Screening

The disubstituted analog N,N'-bis(4-isopropylphenyl)guanidine binds sigma-1 with IC50 of 242–270 nM. Mono-substituted phenylguanidines are predicted to have negligible sigma-1 affinity based on SAR from the patent literature [1]. Therefore, 1-(4-Isopropylphenyl)guanidine can serve as a matched negative control or as a scaffold with reduced sigma-1 liability in assays where sigma receptor engagement is a confounding factor. This is particularly relevant for CNS-targeted screening campaigns where sigma-1 off-target activity must be ruled out.

Application
Selection Property
Validation Focus
Acylguanidine library synthesis
Derivatizable –NH2 terminus
Acylation reactivity and product purity
Fragment-based lead discovery
Lead-like MW and HBD/HBA profile
Fragment screening compatibility
Dopamine β-monooxygenase probe studies
N-hydroxy derivative substrate activity
Relative activity in enzyme assay
Sigma-1 counter-screen
Predicted negligible sigma-1 affinity
Sigma-1 binding assay selectivity
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